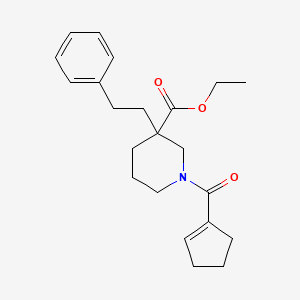![molecular formula C21H23ClFNO3 B6061854 [3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)
[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as CCFM and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of CCFM involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. By inhibiting these enzymes, CCFM reduces inflammation and pain.
Biochemical and Physiological Effects:
CCFM has been found to have various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. CCFM has also been found to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation. Additionally, CCFM has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress.
実験室実験の利点と制限
CCFM has several advantages for lab experiments. The compound is stable under normal laboratory conditions and can be easily synthesized in large quantities. CCFM is also relatively inexpensive compared to other drugs used for the treatment of pain and inflammation-related disorders. However, CCFM has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, CCFM has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research of CCFM. One potential direction is the development of more effective formulations of CCFM with improved solubility and bioavailability. Another direction is the exploration of the potential use of CCFM in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CCFM and its potential side effects.
合成法
The synthesis of CCFM involves the reaction of 3-chlorobenzylamine, 3-fluoro-4-methoxybenzoyl chloride, and piperidine in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain CCFM. This synthesis method has been optimized to produce high yields of CCFM with high purity.
科学的研究の応用
CCFM has been studied for its potential use as a drug for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders. CCFM has also been studied for its potential use in the treatment of cancer and cardiovascular diseases. The compound has been found to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases by reducing inflammation.
特性
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c1-27-19-7-6-16(11-18(19)23)20(26)24-9-3-8-21(13-24,14-25)12-15-4-2-5-17(22)10-15/h2,4-7,10-11,25H,3,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCBZXRFJNMCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)
![4-methyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6061774.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(3-thienylmethyl)ethanamine](/img/structure/B6061787.png)
![3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6061801.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)

![2-(2,2-dimethylpropanoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061867.png)

![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)